ethyl 5-nitro-2-(5-nitrofuran-2-amido)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-nitro-2-(5-nitrofuran-2-amido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of nitrofuran derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their antimicrobial and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-nitro-2-(5-nitrofuran-2-amido)thiophene-3-carboxylate typically involves multiple steps, including nitration, esterification, and amide formation. One common method involves the nitration of furan derivatives followed by esterification and subsequent amide formation .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of nitrating agents such as nitric acid and acetic anhydride, followed by esterification using ethanol and a catalyst .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-nitro-2-(5-nitrofuran-2-amido)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 5-nitro-2-(5-nitrofuran-2-amido)thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties.
Medicine: Investigated for its potential anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5-nitro-2-(5-nitrofuran-2-amido)thiophene-3-carboxylate involves the interaction with cellular components, leading to the inhibition of essential biological processes. The nitro groups are believed to play a crucial role in its antimicrobial and anticancer activities by generating reactive oxygen species that damage cellular components .
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative used as an antibiotic.
Furazolidone: Used for its antimicrobial properties.
Nitrofurazone: Known for its antibacterial activity.
Uniqueness
Ethyl 5-nitro-2-(5-nitrofuran-2-amido)thiophene-3-carboxylate is unique due to its thiophene ring, which imparts distinct chemical properties and biological activities compared to other nitrofuran derivatives .
Biological Activity
Ethyl 5-nitro-2-(5-nitrofuran-2-amido)thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a thiophene ring, nitro groups, and an amide linkage. Its molecular formula is C11H10N4O5S, indicating a complex structure conducive to various biological interactions.
Biological Activity Overview
The compound exhibits notable antimicrobial and anticancer properties, which are summarized below:
Antimicrobial Activity
- Mechanism of Action : The presence of nitro groups in the structure is crucial for its antimicrobial efficacy. Compounds with similar nitro-substituted structures have been shown to release reactive nitrogen species (RNS), which can damage microbial cell walls and DNA.
- Efficacy Against Fungi : Studies indicate that derivatives of thiophene compounds exhibit antifungal activity against species such as Candida and Cryptococcus neoformans. For instance, related compounds demonstrated significant antifungal effects with minimum inhibitory concentrations (MICs) ranging from 1.9 to 125 μg/mL against various strains .
- Antibacterial Activity : The compound's derivatives have shown promising results against both Gram-positive and Gram-negative bacteria, with MIC values indicating effective inhibition of bacterial growth .
Anticancer Activity
- Cell Line Studies : this compound has been tested against several cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). Results reveal that the compound exhibits cytotoxicity with IC50 values comparable to established chemotherapeutic agents .
- Mechanisms of Action : The anticancer effects are attributed to the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways and disruption of tubulin polymerization, leading to mitotic arrest .
Table 1: Summary of Biological Activities
Case Study: Antifungal Mechanism
A study on related nitro-thiophene derivatives demonstrated that their antifungal activity is linked to the inhibition of ergosterol biosynthesis pathways. Scanning Electron Microscopy (SEM) revealed significant morphological changes in fungal cells treated with these compounds, suggesting disruption of cell integrity as a mechanism for their antifungal action .
Case Study: Anticancer Efficacy
In vitro studies on MCF7 cells treated with this compound showed a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage. Molecular docking studies indicated strong binding affinity to tubulin, supporting the hypothesis that this compound may inhibit microtubule dynamics critical for cancer cell division .
Properties
IUPAC Name |
ethyl 5-nitro-2-[(5-nitrofuran-2-carbonyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O8S/c1-2-22-12(17)6-5-9(15(20)21)24-11(6)13-10(16)7-3-4-8(23-7)14(18)19/h3-5H,2H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQMIQLIQHZPBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.